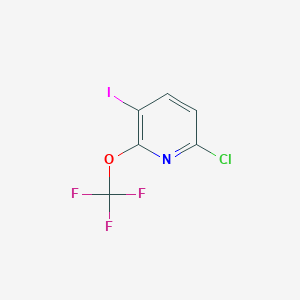

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Vue d'ensemble

Description

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

The molecular formula of this compound is C6H2ClF3INO . The structure includes a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it.Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and have been used in the synthesis of various agrochemicals and pharmaceuticals . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of fluorine, chlorine, and iodine atoms contributes to its unique properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Herbicides and Agrochemicals

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The compound is synthesized through processes involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating its vital role in creating compounds that contribute to agricultural productivity (Zuo Hang-dong, 2010).

Development of Life-Sciences-Oriented Research Blocks

The compound is foundational in the development of (trifluoromethoxy)pyridines, which have become accessible through efficient synthesis methods. Its regioselective functionalization has led to the creation of new and important building blocks for life-sciences-oriented research, highlighting its broad applicability in pharmaceuticals and materials science (Baptiste Manteau et al., 2010).

Antimicrobial Activities and DNA Interaction

Research has also delved into the antimicrobial activities of related compounds, like 2-Chloro-6-(trifluoromethyl)pyridine, and their interaction with DNA. This showcases the potential biomedical applications of compounds synthesized from this compound, including its role in developing new antimicrobial agents and understanding their mechanisms at the molecular level (M. Evecen et al., 2017).

Advanced Materials and Chemical Synthesis

Functionalization for Advanced Material Synthesis

The ability to undergo further metalations and functionalizations makes this compound a valuable compound for synthesizing advanced materials. These properties are crucial for the development of novel materials with specific functionalities, applicable in electronics, photonics, and as catalysts in chemical reactions (F. Cottet et al., 2004).

Building Blocks for N-Heterocycles

It serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating its importance in the synthesis of complex organic molecules. These heterocycles are crucial in pharmaceuticals, agrochemicals, and organic electronics, underscoring the compound's versatility and utility in diverse scientific research applications (Manjunath Channapur et al., 2019).

Mécanisme D'action

Target of Action

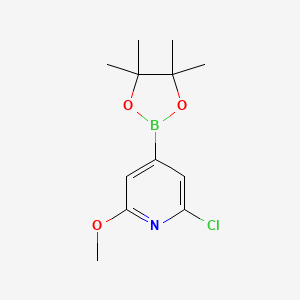

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its role as a reagent.

Mode of Action

In the context of suzuki–miyaura coupling, the compound likely participates in the transmetalation step , where it transfers its organic group from boron to palladium .

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests it plays a role in the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is also indicated by a Log Po/w (iLOGP) of 2.3 .

Result of Action

Its use in suzuki–miyaura coupling suggests it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

Its use in suzuki–miyaura coupling, which is known for its mild and functional group tolerant reaction conditions , suggests that it may be stable and effective under a variety of conditions.

Orientations Futures

The future directions for TFMP derivatives, including 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propriétés

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPPAOOKEWWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258533 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-95-4 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)